

A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

Cat. No.: B095835

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Introduction

2-(4-Nitrophenyl)benzoic acid (CAS No. 18211-41-1) is a biaryl carboxylic acid of significant interest in synthetic and medicinal chemistry. Its structure, featuring a nitro-substituted phenyl ring linked to a benzoic acid moiety, provides two distinct and versatile functional groups for a wide array of chemical transformations. The biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in drug discovery, as this scaffold is capable of binding to multiple biological targets.^[1] This technical guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Detailed experimental data for the primary physical properties of **2-(4-nitrophenyl)benzoic acid** are not extensively reported in the available literature. However, its fundamental identifiers are well-established.

Property	Value	Reference
CAS Number	18211-41-1	[1]
Molecular Formula	C ₁₃ H ₉ NO ₄	
Molecular Weight	243.21 g/mol	[1]
InChI Key	IVKKQTLZURECG-UHFFFAOYSA-N	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Spectroscopic Analysis

While specific spectra for this compound are not readily available, its structural features allow for the prediction of key spectroscopic signatures based on analogous compounds.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Complex multiplets in the aromatic region (approx. δ 7.4-8.4 ppm). The protons on the nitrophenyl ring would likely appear as two distinct doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The protons on the benzoic acid ring would show more complex splitting patterns.- Carboxylic Proton: A broad singlet at a downfield chemical shift ($\delta > 10$ ppm), which may not be observed depending on the solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon: A signal for the carboxylic acid carbon (C=O) typically appears in the δ 165-175 ppm range.- Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon attached to the nitro group (C-NO₂) would be significantly downfield, while the quaternary carbons of the biaryl linkage would also be distinct.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically in the 2500-3300 cm⁻¹ range.- C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.- N-O Stretch (NO₂): Two strong, characteristic absorptions for the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.- C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 243.21).- Fragmentation: Characteristic fragmentation patterns would include the loss of -OH (m/z =

226), -COOH ($m/z = 198$), and -NO₂ ($m/z = 197$).

Chemical Reactivity and Key Transformations

The dual functionality of **2-(4-nitrophenyl)benzoic acid** allows for selective modifications at either the nitro group or the carboxylic acid group.

Reduction of the Nitro Group

A common and synthetically useful transformation is the reduction of the nitro group to a primary amine, yielding 2-(4-aminophenyl)benzoic acid. This reaction opens pathways to further derivatization, such as amide or sulfonamide formation. Common reducing agents include:

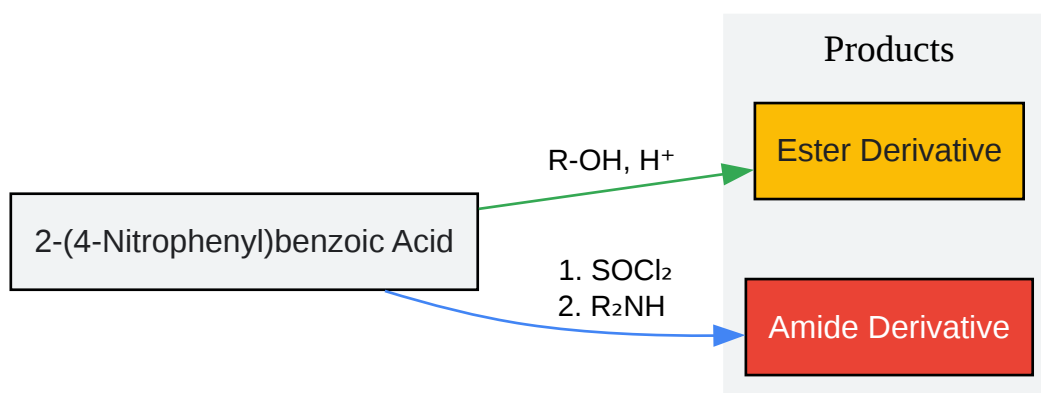
- Catalytic hydrogenation with Palladium on carbon (Pd/C) and a hydrogen source.[\[1\]](#)
- Tin(II) chloride (SnCl₂) in the presence of a strong acid.[\[1\]](#)
- Iron (Fe) powder in an acidic medium like acetic acid or dilute HCl.[\[1\]](#)

Figure 1. Reduction of the nitro group to form an amino derivative.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters and amides. These reactions are fundamental for modifying the compound's physicochemical properties.

- Esterification: Can be achieved by reacting with an alcohol under acidic conditions (e.g., Fischer esterification).
- Amidation: A more efficient route involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[\[1\]](#) The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide with high efficiency.[\[1\]](#) Direct coupling with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) is also a common method.[\[1\]](#)



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Figure 2. General reactivity of the carboxylic acid functional group.

Synthetic Methodologies

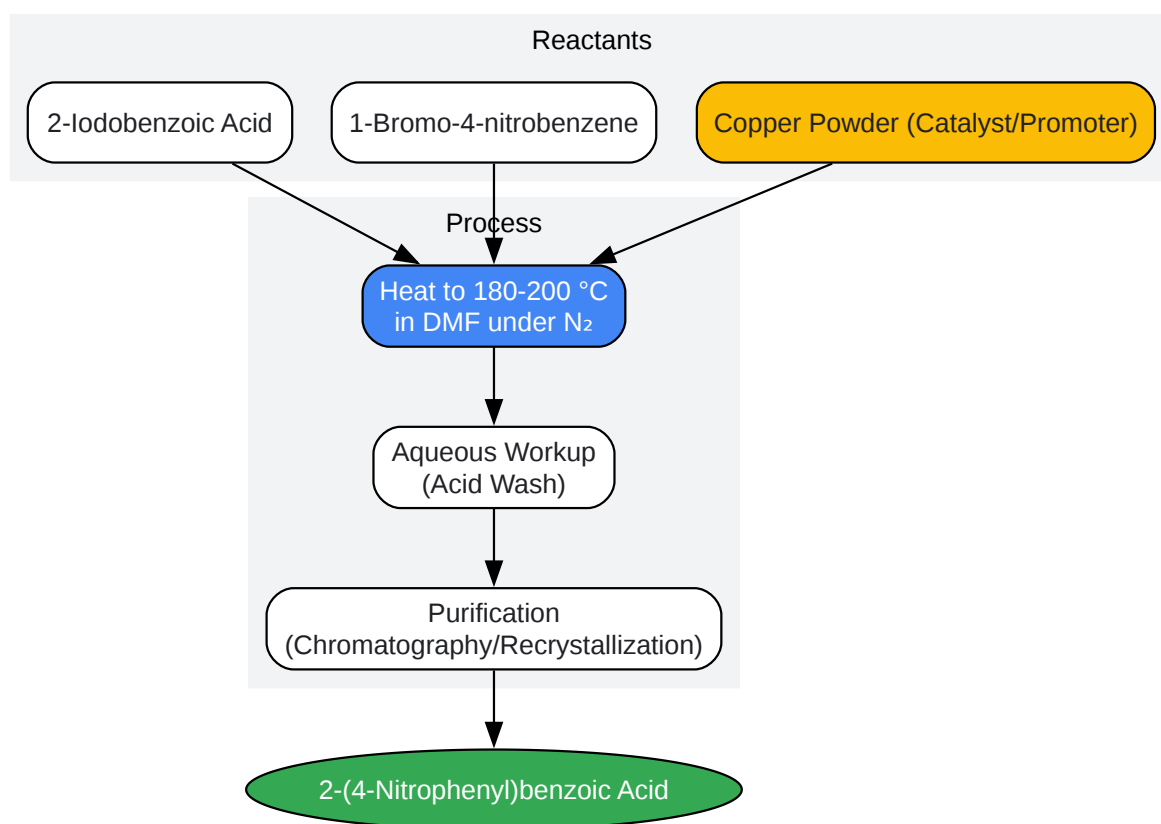
The key challenge in synthesizing **2-(4-nitrophenyl)benzoic acid** is the formation of the C-C bond between the two aromatic rings.

Classical Route: Ullmann Condensation

The Ullmann reaction is a classic method for forming biaryl compounds, involving the copper-catalyzed coupling of two aryl halides at high temperatures.^{[1][2]} While effective, this method often requires harsh conditions and stoichiometric amounts of copper.

- To a dry flask, add 2-iodobenzoic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), potassium carbonate (2.5 eq), and copper powder (2.0 eq).
- The flask is flushed with an inert gas (e.g., Nitrogen or Argon).
- High-boiling point solvent such as DMF or nitrobenzene is added, and the mixture is heated to 180-200 °C with vigorous stirring for 12-24 hours.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered to remove copper salts.
- The filtrate is washed with dilute HCl to remove basic impurities and then with brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield **2-(4-nitrophenyl)benzoic acid**.



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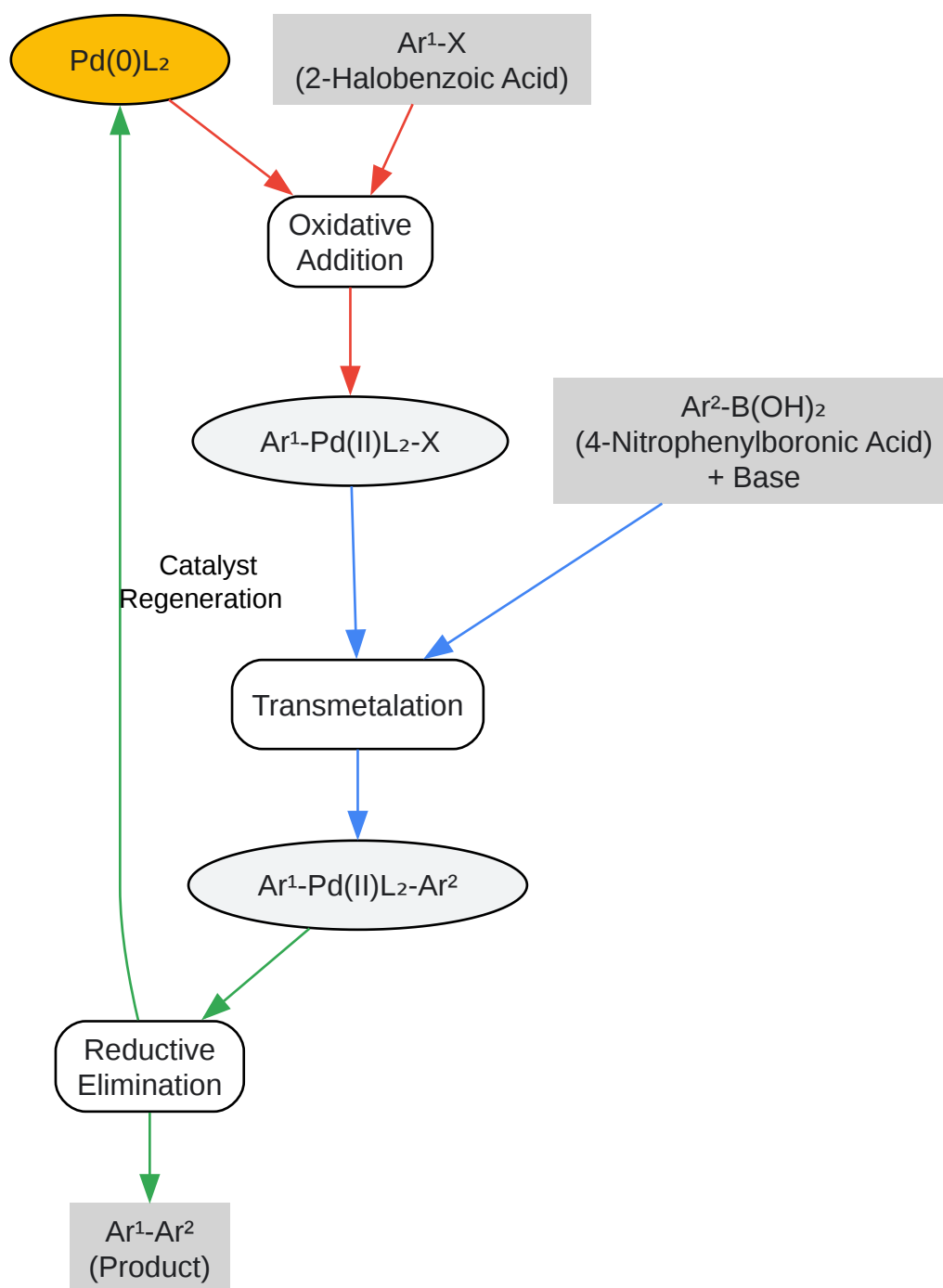
Figure 3. Workflow for a representative Ullmann condensation synthesis.

Modern Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a more modern and versatile method that utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid in the presence of a base.[3]

This reaction typically proceeds under milder conditions with higher functional group tolerance compared to the Ullmann reaction.

- In a reaction vessel, dissolve 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and a base such as potassium carbonate (K_2CO_3 , 3.0 eq) in a solvent mixture (e.g., toluene/ethanol/water or dioxane/water).[4]
- Degas the solution by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.
- Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.01-0.05 eq).
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (4-12 hours).
- After cooling, acidify the mixture with dilute HCl to protonate the product.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter, concentrate the solvent, and purify the crude solid by column chromatography or recrystallization.



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Figure 4. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

2-(4-Nitrophenyl)benzoic acid is primarily used as a versatile intermediate in organic synthesis.

- **Pharmaceutical Synthesis:** The core structure is a key component in the synthesis of more complex molecules with potential biological activity. The related 2-(4-methylphenyl)benzoic acid, for example, is a crucial intermediate in the industrial synthesis of "Sartans," a major class of antihypertensive drugs.^[1] The ability to reduce the nitro group to an amine allows for its use as a scaffold to build diverse molecular libraries for drug screening.
- **Dye and Pigment Industry:** Aromatic nitro compounds are foundational in the production of dyes. The chromophoric properties of the nitrophenyl group can be utilized in the synthesis of various colorants.
- **Materials Science:** The electronic properties imparted by the electron-withdrawing nitro group make this and similar molecules candidates for the design of functional materials with specific optical or electronic characteristics.

Conclusion

2-(4-Nitrophenyl)benzoic acid is a valuable chemical building block characterized by its dual functionality. While detailed physical property data is sparse, its chemical reactivity is well-understood and predictable. The ability to selectively manipulate both the carboxylic acid and the nitro group, combined with robust modern synthetic routes like the Suzuki-Miyaura coupling, ensures its continued importance as an intermediate in the development of pharmaceuticals, dyes, and advanced materials.

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